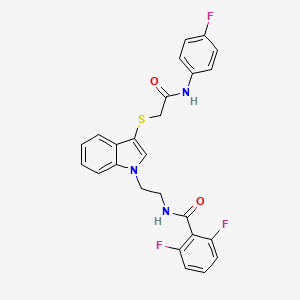

2,6-difluoro-N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

The compound 2,6-difluoro-N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a benzamide derivative featuring a 2,6-difluorinated aromatic ring, an indole-thioether linkage, and a 4-fluorophenyl-substituted amide group. Its synthesis likely involves multi-step reactions, including nucleophilic additions and alkylation, as inferred from analogous pathways in . Key structural attributes include:

- Indole-thioether moiety: The thioethyl bridge connects the benzamide to the indole ring, offering conformational flexibility.

Properties

IUPAC Name |

2,6-difluoro-N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O2S/c26-16-8-10-17(11-9-16)30-23(32)15-34-22-14-31(21-7-2-1-4-18(21)22)13-12-29-25(33)24-19(27)5-3-6-20(24)28/h1-11,14H,12-13,15H2,(H,29,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFNTVMPOMDHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,6-difluoro-N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex fluorinated benzamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 314.32 g/mol. The structure features a benzamide core substituted with fluorine atoms and an indole moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H12F2N2O2S |

| Molecular Weight | 314.32 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| IUPAC Name | 2,6-difluoro-N-(...) |

Synthesis

The synthesis typically involves the reaction of 2,6-difluorobenzoyl chloride with a suitable amine derivative under controlled conditions. The process is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) revealed that it demonstrated potent cytotoxic effects against various human tumor cell lines. The mean growth inhibition (GI50) values were reported at approximately 15.72 µM, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and receptor binding. The presence of fluorine enhances the compound's binding affinity to target enzymes, leading to the modulation of key biological pathways involved in cancer progression.

Case Studies

-

In Vitro Studies on Tumor Cells

- A study evaluated the effects of 2,6-difluoro-N-(...) on a panel of cancer cell lines and found that it inhibited cell growth effectively. The average inhibition rate was around 12.53%, suggesting strong potential for therapeutic applications in oncology.

-

Pharmacokinetic Studies

- In animal models, pharmacokinetic profiles showed favorable absorption and distribution characteristics. Following administration, peak plasma concentrations were observed within hours, supporting its viability for oral bioavailability.

-

Comparative Studies with Other Compounds

- Comparative analyses with similar compounds indicated that this derivative exhibits superior potency in inhibiting specific cancer cell lines compared to non-fluorinated analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(a) N-(2-(3-((2-((4-Bromophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

- Structural difference: Bromine replaces fluorine at the 4-position of the phenylamino group.

- Impact : Bromine’s larger atomic radius increases steric hindrance and alters electronic properties (stronger σ-electron withdrawal) compared to fluorine. This substitution may influence binding affinity or metabolic stability .

(b) Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structural difference: A pyridinecarboxamide core with 2,4-difluorophenyl and trifluoromethylphenoxy groups.

- Impact : The 2,4-difluoro configuration and trifluoromethyl group enhance lipophilicity, making diflufenican a potent herbicide. The target compound’s indole-thioether system may offer distinct pharmacokinetic profiles .

Heterocyclic Variants

(a) 1,2,4-Triazole Derivatives (Compounds [7–9] in )

- Structural difference : Replace the indole-thioether with a 1,2,4-triazole-thione ring.

- Impact: Triazoles exhibit tautomerism (thiol-thione equilibrium), as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

(b) N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)

Substituted Benzamide Pesticides

(a) Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide)

- Structural difference : A methoxy-isopropylphenyl group replaces the indole-thioether system.

- Impact : Flutolanil’s trifluoromethyl group and methoxy substitution contribute to its fungicidal activity, whereas the target compound’s fluorine and indole groups may target different biological pathways .

Key Data Tables

Table 1: Spectral Comparison of Core Functional Groups

*Inferred based on structural analogs.

Table 2: Structural and Functional Impacts of Halogen Substitution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.